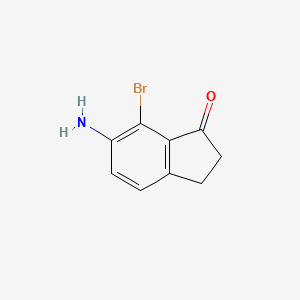

6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-7-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRJYVAAFYLRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697945 | |

| Record name | 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681246-49-1 | |

| Record name | 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 6 Amino 7 Bromo 2,3 Dihydro 1h Inden 1 One

Cross-Coupling Chemistry at the Bromo Position

The bromine atom at the 7-position of the indanone core is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. For 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, this reaction would enable the introduction of a wide range of aryl and heteroaryl substituents at the 7-position.

The general reaction scheme would be as follows:

Scheme 1: Postulated Suzuki-Miyaura cross-coupling reaction of this compound.

Key to the success of this transformation is the selection of the appropriate palladium catalyst, ligand, and base. A variety of palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, could potentially be employed. The choice of ligand is crucial for catalyst stability and reactivity, with common options including phosphines like triphenylphosphine (B44618) (PPh₃) and more specialized ligands designed to enhance catalytic activity. The base, often a carbonate or phosphate, plays a vital role in the transmetalation step of the catalytic cycle.

Table 1: Potential Reaction Partners and Conditions for Suzuki-Miyaura Coupling

| Aryl/Heteroaryl Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent |

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/Water |

| Thiophene-2-boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF |

| Pyridine-3-boronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Acetonitrile/Water |

This table represents a hypothetical set of conditions based on known Suzuki-Miyaura couplings of similar aryl bromides.

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, the bromo substituent allows for a range of other important cross-coupling reactions.

Heck Reaction: This reaction would couple the indenone with an alkene, leading to the formation of a new carbon-carbon double bond at the 7-position. This is a valuable method for the synthesis of substituted styrenyl derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a base. mdpi.comorganic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, co-catalyzed by palladium and copper, would introduce an alkynyl substituent at the 7-position, a versatile functional group for further transformations. wikipedia.orgorganic-chemistry.orglibretexts.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. nih.govbeilstein-journals.org This method is known for its high functional group tolerance and can be used to introduce a variety of alkyl, aryl, and vinyl groups. nih.govbeilstein-journals.org

Reactions of the Amino Group

The primary amino group at the 6-position is a nucleophilic center that can participate in a variety of chemical transformations, allowing for further functionalization and modification of the molecule.

Acylation and Protection Strategies

The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. This reaction is not only a means of introducing new functional groups but is also a common strategy for protecting the amino group during other chemical transformations. Common protecting groups for anilines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups. The choice of protecting group depends on the desired stability and the conditions required for its subsequent removal.

Table 2: Potential Acylating Agents and Protecting Groups for the Amino Functionality

| Acylating Agent / Protecting Group Precursor | Reagent | Conditions | Resulting Group |

| Acetic anhydride | Pyridine, DCM | Room Temperature | Acetamide (B32628) |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP, THF | Room Temperature | Boc-protected amine |

| Benzyl chloroformate (CbzCl) | NaHCO₃, Dioxane/Water | 0 °C to Room Temperature | Cbz-protected amine |

This table provides examples of common acylation and protection reactions for aromatic amines.

Diazo Chemistry and Subsequent Transformations

The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly versatile intermediates that can undergo a variety of transformations. For instance, they can be converted to a range of other functional groups, including hydroxyl, cyano, and iodo, through Sandmeyer-type reactions. It is important to note that the stability of diazonium salts can be a concern, and these reactions are often performed at low temperatures.

Amidation and Alkylation Reactions

The amino group can also undergo amidation with carboxylic acids, often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form amide linkages. Furthermore, alkylation of the amino group can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, a two-step process involving the formation of an imine with an aldehyde or ketone followed by reduction, provides a more controlled method for mono-alkylation.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. A detailed analysis of chemical shifts, integration, and coupling constants allows for the assignment of each proton in the molecule.

Following a comprehensive search of scientific literature, no published ¹H NMR data for 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one was found.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Data not available in published literature. |

Carbon (¹³C) NMR Spectroscopy

Carbon (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., C=O, aromatic C, aliphatic CH, CH₂, CH₃).

A thorough review of available scientific databases and literature did not yield any experimental ¹³C NMR data for this compound.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Data not available in published literature. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within a molecule. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons. These experiments are crucial for the complete and unambiguous assignment of all ¹H and ¹³C signals.

No published data from 2D NMR experiments for this compound could be located in the course of a detailed literature survey.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Despite a comprehensive search, no specific high-resolution mass spectrometry data for this compound has been reported in the scientific literature.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

A search of crystallographic databases and the scientific literature did not uncover any published X-ray crystal structures for this compound.

| Parameter | Value |

|---|---|

| Data not available in published literature. |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed crystallographic studies on the isomeric compound 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one provide valuable data on its molecular geometry. The bond lengths and angles are within normal ranges, reflecting a stable molecular conformation. nih.gov

Interactive Data Table: Selected Bond Lengths for 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one

| Bond | Length (Å) |

| Br1—C5 | 1.896 (3) |

| O1—C9 | 1.220 (4) |

| N1—C4 | 1.355 (4) |

| C5—C6 | 1.376 (4) |

| C6—C7 | 1.509 (5) |

| C7—C8 | 1.539 (5) |

| C8—C9 | 1.522 (5) |

Interactive Data Table: Selected Bond Angles for 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one

| Angle | Degree (°) |

| C4—C5—Br1 | 121.2 (3) |

| C6—C5—Br1 | 119.5 (3) |

| C5—C4—N1 | 121.8 (3) |

| C9—C8—C7 | 104.9 (3) |

| O1—C9—C8 | 127.0 (3) |

Note: The data presented is for the isomer 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one as a proxy for the title compound. nih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π, π-π Stacking)

The crystal packing of 5-Amino-4-bromo-2,3-dihydro-1H-inden-1-one is stabilized by a network of intermolecular interactions. These non-covalent forces are crucial in determining the supramolecular architecture of the crystal lattice. nih.gov

Hydrogen Bonding : The structure exhibits intermolecular C—H···O and N—H···O hydrogen bonds, which contribute to the formation of a three-dimensional network. nih.gov

π-π Stacking : A notable π-π stacking interaction is observed between the benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.5535 (19) Å. nih.gov

C-H...π Interactions : These interactions further stabilize the supramolecular structure. nih.gov

These interactions are fundamental in understanding the solid-state properties of this class of compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Interactive Data Table: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |

| Amine (N-H) | Stretching (asymmetric) | 3400 - 3500 |

| Amine (N-H) | Stretching (symmetric) | 3300 - 3400 |

| Amine (N-H) | Scissoring | 1590 - 1650 |

| Aromatic Ring (C-H) | Stretching | 3000 - 3100 |

| Aliphatic CH₂ (C-H) | Stretching | 2850 - 2960 |

| Carbonyl (C=O) | Stretching | 1690 - 1720 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

The carbonyl (C=O) stretching vibration is expected to produce a strong absorption band in the IR spectrum. pressbooks.pub The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the high-frequency region. youtube.com The aromatic C-H stretching vibrations are observed at wavenumbers slightly higher than those of aliphatic C-H stretching. vscht.cz The C-Br stretching frequency is found in the fingerprint region of the spectrum.

Computational Chemistry and Theoretical Studies of 6 Amino 7 Bromo 2,3 Dihydro 1h Inden 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Key Predicted Parameters:

Optimized Molecular Geometry: DFT would predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculations could determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the HOMO-LUMO energy gap. These parameters are crucial for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Reactivity Descriptors: From the electronic properties, various reactivity indices like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. nih.govsciforum.net These descriptors help in predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for potential chemical reactions.

Despite the power of DFT, specific studies applying this method to this compound are not present in the surveyed scientific literature. Theoretical studies on structurally related bromo- and amino-substituted compounds have demonstrated the utility of DFT in correlating calculated parameters with experimental observations. researchgate.netresearchgate.net

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, including DFT, are frequently used to elucidate the step-by-step pathways of chemical reactions. Such studies can map out the entire energy profile of a reaction, including transition states and intermediates.

For this compound, these studies could investigate:

Reaction Pathways: Potential reactions, such as nucleophilic or electrophilic substitution at the aromatic ring or reactions involving the amino or ketone groups, could be modeled.

Activation Energies: By calculating the energy of transition states, the activation energy for a proposed reaction can be determined, providing insight into the reaction rate and feasibility under different conditions. scielo.org.mx

A quantum chemical investigation could, for example, clarify how the electronic effects of the amino and bromo substituents influence the reactivity of the indenone core. researchgate.net However, no published studies detailing specific reaction mechanisms involving this compound using these methods were found.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum methods are excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational landscape of molecules, especially larger and more flexible ones.

Conformational Search: For this compound, the five-membered ring has a degree of flexibility. Molecular mechanics calculations could systematically identify low-energy conformations (conformers) of the molecule. nih.gov

Dynamic Behavior: Molecular dynamics simulations model the atomic motions of a molecule over time, providing a view of its flexibility and conformational dynamics in different environments (e.g., in a solvent). nih.govchalcogen.ro This can reveal how the molecule behaves at a given temperature and how it might interact with its surroundings.

Although the core structure of this compound is relatively rigid, simulations could provide insight into the orientation of the amino group and the puckering of the dihydroindenone ring system. At present, there is no specific research available on the conformational analysis of this compound through MM or MD simulations.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts)

Computational methods are highly valuable for predicting spectroscopic properties, which can aid in the structural confirmation and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. modgraph.co.uk Comparing these predicted shifts with experimental spectra is a powerful way to confirm the proposed chemical structure. For this compound, such calculations would provide a theoretical spectrum to aid in the assignment of signals obtained experimentally. researchgate.net

Vibrational Frequencies: Theoretical calculations can also predict infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. These predicted frequencies can be compared with experimental spectra to help assign specific vibrational modes to the observed absorption bands.

The application of these predictive methods is well-established for a wide range of organic molecules. researchgate.net However, a search of the scientific literature did not yield any publications containing theoretical predictions of the spectroscopic data for this compound.

Derivatives and Analogs of 6 Amino 7 Bromo 2,3 Dihydro 1h Inden 1 One: Design and Synthetic Access

Rational Design Principles for Modulating Structure-Activity Relationships in Indenone Derivatives

The development of indenone derivatives as therapeutic agents is guided by rational design principles aimed at optimizing their interaction with biological targets. Structure-activity relationship (SAR) studies are crucial in this process, systematically analyzing how modifications to the chemical structure affect biological activity. nih.govresearchgate.net For the indenone scaffold, design strategies often focus on several key areas:

Modification of the Aromatic Ring: Introducing or altering substituents on the benzene (B151609) ring can significantly impact electronic properties, lipophilicity, and steric profile. These changes can enhance binding affinity to target proteins by forming new hydrogen bonds, halogen bonds, or hydrophobic interactions. nih.gov

Derivatization of the Five-Membered Ring: The carbon atom alpha to the ketone (C2 position) is a common site for modification. Introducing substituents at this position, such as through benzylidene formation, can extend the molecule into new binding pockets of a target enzyme or receptor. researchgate.net

Pharmacophore Matching: Computational methods like molecular docking and pharmacophore modeling are used to design derivatives that fit the three-dimensional electronic and steric requirements of a biological target. nih.gov This allows for the targeted synthesis of compounds with a higher probability of desired activity.

A preliminary SAR analysis of 2-benzylidene-1-indanone (B110557) derivatives, for example, has demonstrated that the nature and position of substituents on both the indanone core and the benzylidene moiety are critical for their anti-inflammatory activity. nih.gov This underscores the importance of a systematic approach to derivatization to establish a clear understanding of the SAR and to guide lead optimization.

Synthesis of Fused-Ring Heterocyclic Derivatives incorporating the Dihydroindenone Moiety

The dihydroindenone core is a versatile building block for the construction of more complex polycyclic systems through annulation reactions, where a new ring is fused to the existing scaffold. scispace.comrsc.org These reactions significantly expand the chemical space available for drug discovery by creating rigid structures with defined three-dimensional shapes.

Various strategies have been developed to synthesize indenone-fused heterocycles:

Multi-Component Reactions: These reactions combine three or more starting materials in a single step to create complex molecules. For instance, spiro-imidazo pyridine-indene derivatives can be synthesized through a multi-component reaction involving heterocyclic ketene (B1206846) aminals and a derivative of 1,3-indandione. nih.gov

Cycloaddition Reactions: The double bond in derivatives like 2-arylidene-1-indanones can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form spiroisoxazolines. researchgate.net Similarly, indanone-allene intermediates can undergo Diels-Alder cycloadditions. rsc.org

Palladium-Catalyzed Annulation: Transition-metal catalysis, particularly with palladium, enables a wide range of annulation cascades to build fused systems. liv.ac.ukrsc.org

Condensation Reactions: Readily accessible 2-arylidene-1-indanones can react with partners like 6-aminopyrimidines in the presence of an acid catalyst to yield indeno-fused pyridopyrimidine scaffolds. rsc.org

| Reaction Type | Reactant(s) with Indenone Core | Resulting Fused System | Reference(s) |

| Annulation/Condensation | 2-Arylidene-1-indanone, 6-Aminopyrimidine | Indeno-fused Pyridopyrimidine | rsc.org |

| Multi-Component Reaction | 1,3-Indandione derivative, Heterocyclic Ketene Aminals | Spiro-imidazo Pyridine-indene | nih.gov |

| 1,3-Dipolar Cycloaddition | 2-Arylidene-1-indanone, Nitrile Oxides | Spiroisoxazoline | researchgate.net |

| Intramolecular Annulation | o-Iodophenyl-ynones, Propargylic ethers | Tetracyclic Succinimide | rsc.org |

| Click Chemistry/C-H Functionalization | (2-haloaryl)alkylazides, Terminal alkynes | 1,2,3-Triazole-fused Isoindolines | researchgate.net |

Development of Diverse Alkynated, Arylated, and Alkylated Indenone Analogs

The 7-bromo substituent on the 6-amino-7-bromo-2,3-dihydro-1H-inden-1-one scaffold is a key functional handle for introducing a wide variety of carbon-based substituents through transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov These reactions are fundamental in modern medicinal chemistry for building molecular complexity.

Arylation: Suzuki-Miyaura coupling, which pairs an organoboron compound with an aryl halide, is a widely used method to form new carbon-carbon bonds. mdpi.com This reaction would allow for the introduction of various aryl or heteroaryl groups at the 7-position of the indenone core, using the bromo-substituent as the reactive site.

Alkynation: The Sonogashira coupling reaction enables the attachment of terminal alkynes to aryl halides, catalyzed by palladium and copper complexes. researchgate.net This provides a direct route to alkynated indenone analogs.

Alkylation: While direct alkylation of the aromatic ring is challenging, the bromo group can be converted to an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) which can then react with alkyl halides. Alternatively, modern cross-coupling methods, such as nickel-catalyzed reductive coupling, can directly couple alkyl bromides with aryl bromides. organic-chemistry.org Furthermore, the carbon alpha to the carbonyl group can be alkylated under appropriate basic conditions.

| Coupling Reaction | Reactants with Bromo-Indenone | Type of Group Introduced | Key Catalyst | Reference(s) |

| Suzuki-Miyaura | Arylboronic acid or ester | Aryl / Heteroaryl | Palladium | mdpi.com |

| Sonogashira | Terminal alkyne | Alkynyl | Palladium / Copper | researchgate.net |

| Stille | Organostannane | Aryl / Alkenyl / Alkyl | Palladium | mdpi.com |

| Heck | Alkene | Alkenyl | Palladium | liv.ac.uk |

| Hiyama | Organosilane | Aryl / Alkenyl | Palladium | organic-chemistry.org |

| Kumada | Grignard Reagent (Organomagnesium) | Aryl / Alkyl | Palladium / Nickel | organic-chemistry.org |

Exploration of Isosteric Replacements and Bioisosterism in Dihydroindenone Scaffolds

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity. spirochem.comnih.govdrughunter.com This approach is highly relevant for optimizing the this compound scaffold.

Classical Bioisosteres: These involve replacing an atom or group with another from the same group in the periodic table or with similar valence electron configurations.

For the Bromo Group (-Br): The bromine atom can be replaced by other halogens (-Cl, -F), a trifluoromethyl group (-CF₃), or an isopropyl group (-CH(CH₃)₂). A -CF₃ group, for example, mimics the steric bulk of bromine but has drastically different electronic properties, making it a strong electron-withdrawing group.

For the Amino Group (-NH₂): The amino group can be replaced by a hydroxyl (-OH) or methyl (-CH₃) group. These replacements would alter hydrogen bonding capabilities and basicity.

Non-Classical Bioisosteres: These are structurally distinct groups that produce similar biological effects.

For the Amino Group (-NH₂): More complex replacements could include small heterocyclic rings that maintain hydrogen bond donor/acceptor properties.

Scaffold Hopping: A more advanced strategy involves replacing the entire dihydroindenone core with a different heterocyclic or carbocyclic scaffold that maintains the spatial arrangement of key functional groups. nih.govresearchgate.net

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement | Reference(s) |

| Bromo (-Br) | Chloro (-Cl), Fluoro (-F) | Modulate halogen bond strength, size, and electronics. | drughunter.com |

| Bromo (-Br) | Trifluoromethyl (-CF₃) | Similar size, but strongly electron-withdrawing; increases metabolic stability. | drughunter.com |

| Bromo (-Br) | Isopropyl (-CH(CH₃)₂) | Similar steric bulk, but electronically neutral and lipophilic. | drughunter.com |

| Amino (-NH₂) | Hydroxyl (-OH) | Similar size, maintains H-bonding but changes from basic to acidic/neutral. | drughunter.com |

| Amino (-NH₂) | Methoxy (-OCH₃) | Removes H-bond donor capability, increases lipophilicity. | drughunter.com |

| Amino (-NH₂) | Methyl (-CH₃) | Similar size, removes H-bonding and basicity, increases lipophilicity. | drughunter.com |

| Carbonyl (C=O) | Sulfone (SO₂), Oxime (C=NOH) | Mimics polarity and hydrogen bond acceptor capability. | researchgate.net |

Impact of Substituent Position and Nature (e.g., Halogen and Amino) on Molecular Properties relevant to Derivatization

The existing amino and bromo substituents on the this compound ring profoundly influence its chemical reactivity and provide specific handles for derivatization.

Electronic Effects on the Aromatic Ring:

Amino Group (-NH₂): The amino group is a strong activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. lumenlearning.comlibretexts.org In this scaffold, it strongly activates the C5 position for electrophilic aromatic substitution.

Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. libretexts.orglibretexts.org They withdraw electron density through the inductive effect but can donate electron density through resonance. The inductive effect is dominant, making the ring less reactive than benzene, but resonance directs incoming electrophiles to the ortho and para positions. lumenlearning.com

Synthetic Utility:

The Bromo Group: As discussed in section 6.3, the bromine atom at the C7 position is the primary site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and other carbon-based fragments. mdpi.comnih.gov Its presence is key to building a diverse library of analogs.

The Amino Group: The primary amine at the C6 position is a versatile nucleophile. It can be readily acylated to form amides, sulfonylated to form sulfonamides, or used in reactions to construct new heterocyclic rings fused to the benzene moiety. For example, it can be a starting point for synthesizing fused pyrazines or other nitrogen-containing heterocycles.

The Ketone Group: The carbonyl group at C1 can undergo various reactions. It can be reduced to an alcohol, converted to an oxime, or serve as an electrophile in condensation reactions (e.g., aldol (B89426) condensation) at the adjacent C2 position. nih.gov

The interplay of these functional groups makes this compound a highly adaptable starting material for the synthesis of complex and diverse molecular architectures.

| Functional Group | Position | Electronic Effect on Aromatic Ring | Primary Derivatization Strategies | Reference(s) |

| Amino (-NH₂) | C6 | Activating, ortho, para-directing (Resonance) | Acylation, Sulfonylation, Alkylation, Heterocycle formation | lumenlearning.comlibretexts.org |

| Bromo (-Br) | C7 | Deactivating, ortho, para-directing (Inductive > Resonance) | Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, etc.) | mdpi.comnih.govlibretexts.org |

| Ketone (C=O) | C1 | Electron-withdrawing from C2 | Reduction, Condensation (at C2), Oxime/Hydrazone formation | nih.gov |

Applications As Synthetic Intermediates and Scaffolds in Complex Molecule Synthesis

Utility as Versatile Building Blocks for Advanced Organic Molecules

The 1-indanone (B140024) framework is a common structural element in a variety of biologically active compounds and natural products. The presence of amino and bromo substituents on the 6- and 7-positions of the indanone ring in 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one offers multiple reaction sites for elaboration into more complex structures. The amino group can undergo a range of transformations, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. Simultaneously, the bromo substituent is amenable to various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. This dual functionality enables chemists to build upon the indanone core in a controlled and sequential manner, making it a versatile building block for the synthesis of advanced organic molecules.

Integration into Novel Scaffold Design for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes within living systems. The design of such probes often requires a central scaffold that can be readily functionalized with reporter groups (e.g., fluorophores, biotin) and reactive groups for target engagement. The this compound scaffold is well-suited for this purpose. The amino group provides a convenient handle for the attachment of linkers and reporter tags through stable amide bond formation. The bromine atom can be used in late-stage functionalization to introduce diversity or to attach other moieties via cross-coupling reactions. The rigid indanone framework provides a defined three-dimensional structure, which can be crucial for selective binding to biological targets. The strategic placement of functional groups on this scaffold allows for the systematic development of probes to investigate protein function and cellular pathways.

Precursors for the Synthesis of Indenoquinolines and Related Fused-Ring Systems

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, as these structures are often found in pharmacologically active compounds. The structure of this compound is particularly predisposed to serve as a precursor for the synthesis of indenoquinolines, a class of compounds containing a fused indene (B144670) and quinoline (B57606) ring system. Through multi-step synthetic sequences, the ketone and amino group can be utilized to construct the quinoline portion of the molecule. For instance, condensation reactions at the ketone, followed by cyclization strategies involving the amino group, can lead to the formation of the fused heterocyclic core. The bromine atom offers a further point of modification to alter the properties of the final indenoquinoline system. The broader class of 1-indanones is known to participate in annulation reactions to create fused frameworks.

Role in the Development of Agrochemical Active Ingredients

The 1-indanone core is a recognized scaffold in the design of agrochemicals, including herbicides and fungicides. The development of new agrochemical active ingredients relies on the exploration of novel chemical structures to overcome resistance and improve efficacy. Substituted indanones like this compound can serve as key intermediates in the synthesis of potential new agrochemicals. The specific substitution pattern can influence the biological activity and physical properties of the resulting compounds. By modifying the amino and bromo groups, chemists can generate libraries of derivatives for biological screening. The indanone structure itself can mimic or interact with biological targets in pests or weeds, and the substituents can be tailored to optimize activity, selectivity, and environmental profile. Fluorinated pyrazoles, which can be synthesized from related building blocks, have also found significant use in the agrochemical industry.

Conclusion and Future Research Directions

Synthesis and Transformation Advances of 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one

Currently, there are no published, peer-reviewed synthetic routes specifically detailing the preparation or transformation of this compound. However, established methodologies for analogous structures suggest plausible synthetic pathways. The synthesis of substituted indanones often involves intramolecular Friedel–Crafts reactions or transition-metal-catalyzed annulation. For a molecule with the specific substitution pattern of the target compound, a multi-step synthesis would be required, likely involving the construction of a substituted benzene (B151609) precursor followed by cyclization to form the indanone core. Future research would first need to establish a reliable and scalable synthesis for this specific compound before its transformations can be explored.

Emerging Synthetic Methodologies for Highly Functionalized Indenones

The synthesis of indenones has moved beyond classical methods and is now dominated by advanced, transition-metal-catalyzed reactions that offer high efficiency and functional group tolerance. researchgate.netrsc.org These modern techniques are crucial for creating complex and "highly functionalized" indenones.

Key Methodologies:

Rhodium-Catalyzed C-H Activation and Annulation: This has become a powerful tool for constructing indenone frameworks. oup.comnih.govacs.org For instance, rhodium(III)-catalyzed annulation of benzimides or arylnitrones with internal alkynes provides direct access to variously substituted indenones. nih.govacs.org These reactions often proceed through the cleavage of C-H and C-N bonds in a single pot, showcasing high atom economy. researchgate.net

Palladium-Catalyzed Carbonylative Cyclization: Palladium catalysts are widely used in cascade reactions that involve the insertion of carbon monoxide (CO). bohrium.com Recent developments include ligand-free palladium catalysis where o-bromoaryl iodides react with alkynes under a CO atmosphere to yield indenones. bohrium.comacs.org To enhance safety and operational simplicity, solid CO surrogates like molybdenum hexacarbonyl (Mo(CO)₆) are being employed. bohrium.comacs.org

Nickel-Catalyzed Larock Annulations: Nickel catalysis offers a cost-effective alternative to palladium and rhodium. Highly effective nickel-catalyzed Larock annulations of 2-formylphenyl trifluoromethanesulfonate (B1224126) with alkynes have been developed, providing indenones with high yields and excellent regioselectivity. rsc.org

Radical Cascade Reactions: Emerging as an efficient strategy, radical cascade cyclization allows for the rapid construction of complex indenones. researchgate.net These metal-free methods, for example, can involve a three-component reaction of enynones, an azide (B81097) source (like TMSN₃), and a halogen source to build multiple new bonds in a single step. rsc.org

| Methodology | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Rhodium-Catalyzed Annulation | [RhCp*Cl₂]₂ | Direct C-H activation; high atom economy. | oup.comnih.govacs.org |

| Palladium-Catalyzed Carbonylation | PdCl₂ (ligand-free) | Utilizes CO gas or solid surrogates like Mo(CO)₆. | bohrium.combohrium.comacs.org |

| Nickel-Catalyzed Larock Annulation | Ni(cod)₂ / Ligand | Cost-effective; high regioselectivity. | rsc.org |

| Radical Cascade Cyclization | Metal-free (e.g., NIS, TMSN₃) | Forms multiple bonds in one step; green chemistry. | researchgate.netrsc.org |

Unexplored Reactivity and Derivatization Pathways for the Target Compound

Given the lack of primary research, the reactivity of this compound is entirely unexplored. However, its structure suggests several potential pathways for derivatization, making it a promising scaffold for creating libraries of novel compounds.

Cross-Coupling Reactions: The bromine atom at the 7-position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This would allow for the introduction of a wide variety of aryl, vinyl, or alkynyl groups, significantly increasing molecular diversity.

Functionalization of the Amino Group: The amino group at the 6-position can be readily acylated, alkylated, or converted into a diazonium salt. The diazonium intermediate could then be transformed into a range of other functional groups (e.g., -OH, -CN, -F, -Cl).

Reactions at the Ketone: The carbonyl group can undergo standard ketone chemistry, including reduction to an alcohol, reductive amination to introduce a second amino group, or Wittig-type reactions to form an exocyclic double bond.

Alpha-Functionalization: The methylene (B1212753) group adjacent to the ketone (the α-position) could be functionalized via enolate chemistry, allowing for the introduction of alkyl, acyl, or other groups.

Future research into this compound would involve systematically exploring these reaction pathways to synthesize a diverse range of derivatives for potential applications in medicinal chemistry or materials science.

Challenges and Opportunities in the Broader Field of Indenone Chemistry

Despite significant progress, several challenges remain in indenone chemistry, which also represent key opportunities for future research. researchgate.net

Challenges:

Regioselectivity: In reactions involving unsymmetrical alkynes or aryl precursors, controlling the regioselectivity of the annulation remains a significant challenge. rsc.org Developing catalytic systems that provide single regioisomers is a major goal.

Substrate Scope: While many methods are effective for a range of substrates, some are limited by steric hindrance or electronic effects. Expanding the scope to include more sterically demanding or electronically challenging substrates is an ongoing effort.

Green and Sustainable Methods: Many existing protocols rely on expensive and toxic heavy metal catalysts, harsh reaction conditions, or stoichiometric activating agents. A major opportunity lies in the development of greener synthetic routes using earth-abundant catalysts (like iron or copper), milder conditions, and solvent-free or aqueous reaction media. researchgate.net

Enantioselective Synthesis: The development of catalytic asymmetric methods to produce chiral indenones is still in its early stages. Chiral indenones are of high interest for pharmaceutical applications, and creating efficient enantioselective syntheses is a critical future direction.

Opportunities:

Novel Catalytic Systems: There is vast potential for designing new ligands and catalyst systems that can overcome current limitations in selectivity and scope. This includes exploring bimetallic catalysis or photocatalysis to access novel reaction pathways. researchgate.net

Late-Stage Functionalization: Developing methods for the late-stage functionalization of complex molecules containing an indenone core is highly desirable for drug discovery programs. This would allow for the rapid generation of analogues from a common advanced intermediate.

Application in Materials Science: While much of the focus has been on biological activity, the unique photophysical properties of some indenone derivatives suggest opportunities in the development of new organic functional materials, such as those for organic light-emitting diodes (OLEDs).

Exploration of Uncharted Chemical Space: Compounds like this compound, which are commercially available but synthetically unexplored, represent uncharted chemical space. A systematic investigation of such molecules could lead to the discovery of novel structures with unique properties and biological activities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Amino-7-bromo-2,3-dihydro-1H-inden-1-one?

- Methodology : Multi-step synthesis typically involves bromination of indanone precursors followed by amination. For example:

Start with 6-bromo-indanone derivatives (e.g., 6-bromo-2,3-dihydro-1H-inden-1-one, CAS 134615-22-8) as a precursor .

Introduce the amino group via nucleophilic substitution or catalytic amination, optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yield. Yields for similar indanone derivatives range from 30–34% under controlled steric conditions .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients optimized for polar functional groups.

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., bromine at position 7, amino at position 6) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve 3D structures, particularly for verifying steric effects on reactivity .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected ).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Test in polar aprotic solvents (DMSO, DMF) for biological assays or non-polar solvents (chloroform) for synthetic applications. Similar indanones show logP values ~2.5, indicating moderate lipophilicity .

- Stability : Store at 2–8°C in inert atmospheres to prevent oxidation of the amino group. Conduct accelerated degradation studies (40°C/75% RH) to assess shelf life.

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Modeling :

- Use B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrophilicity index, and Mulliken charges to identify reactive sites .

- Example: The amino group’s electron-donating effect may reduce electrophilicity at position 7, requiring harsher conditions for further substitution.

- Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates under varying temperatures).

Q. How can researchers resolve contradictions in crystallographic data for brominated indanone derivatives?

- Case Study : If X-ray data conflicts with NMR assignments (e.g., unexpected bond angles or torsion angles):

Re-refine data using SHELXL with updated constraints for heavy atoms (Br) .

Cross-validate with spectroscopic data (e.g., -NMR coupling constants to confirm spatial proximity of substituents).

- Tools : ORTEP-3 for Windows can visualize thermal ellipsoids and assess disorder in crystal structures .

Q. What strategies optimize the biological activity of this compound in anticancer drug discovery?

- Structure-Activity Relationship (SAR) :

- Modify substituents (e.g., replace bromine with fluorine) to enhance metabolic stability. Fluorinated analogs like 5,6-difluoro-indanone show improved pharmacokinetics .

- Test derivatives as kinase inhibitors (e.g., FAK inhibition) using in vitro assays (IC determination) and compare with known scaffolds like pyrrolo[2,3-d]pyrimidines .

- Data Interpretation : Use dose-response curves and statistical models (e.g., ANOVA) to distinguish between cytotoxic and cytostatic effects.

Methodological Challenges and Solutions

Q. How to address low yields in the amination step of synthesis?

- Troubleshooting :

- Steric Hindrance : Use bulkier protecting groups (e.g., Boc) to direct regioselectivity .

- Catalysis : Screen transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to accelerate reaction kinetics.

Q. What experimental designs are suitable for studying the compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.